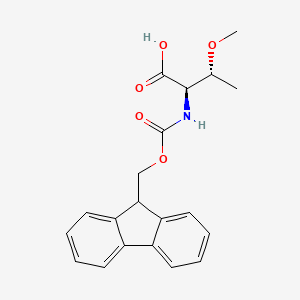

Fmoc-allo-O-methyl-D-Thr

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-allo-O-methyl-D-Thr typically involves the protection of the amino group of allo-O-methyl-D-threonine with the Fmoc group. This can be achieved by reacting allo-O-methyl-D-threonine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-allo-O-methyl-D-Thr undergoes various chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, leading to the formation of the free amine.

Coupling Reactions: The free amine can then participate in peptide bond formation with other amino acids or peptides.

Common Reagents and Conditions

Fmoc Removal: Piperidine in DMF is commonly used to remove the Fmoc group.

Major Products

The major products formed from these reactions are peptides with the desired sequence, where this compound is incorporated at specific positions .

Applications De Recherche Scientifique

Chemistry

Fmoc-allo-O-methyl-D-Thr is extensively used in solid-phase peptide synthesis (SPPS) to create peptides and proteins for research and therapeutic purposes .

Biology

In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding .

Medicine

Peptides containing this compound are investigated for their potential therapeutic applications, including as antimicrobial agents, enzyme inhibitors, and cancer therapeutics .

Industry

In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery and tissue engineering .

Mécanisme D'action

The mechanism of action of Fmoc-allo-O-methyl-D-Thr involves its incorporation into peptides during SPPS. The Fmoc group protects the amino group of allo-O-methyl-D-threonine, preventing unwanted side reactions during peptide synthesis. Once the desired peptide sequence is assembled, the Fmoc group is removed, allowing the free amine to participate in further reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-D-allo-Thr(tBu)-OH: This compound is similar to Fmoc-allo-O-methyl-D-Thr but has a tert-butyl group protecting the hydroxyl group instead of a methyl group.

Fmoc-D-Thr(tBu)-OH: This compound is another derivative of threonine with a tert-butyl group protecting the hydroxyl group.

Uniqueness

This compound is unique due to its specific protection pattern, which provides distinct chemical properties and reactivity compared to other threonine derivatives. The methyl group on the hydroxyl group of allo-O-methyl-D-threonine offers different steric and electronic effects, influencing the overall behavior of the compound in peptide synthesis .

Activité Biologique

Fmoc-allo-O-methyl-D-Threonine (Fmoc-allo-O-methyl-D-Thr) is a derivative of threonine, characterized by the fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methyl ether on the hydroxyl group. This compound plays a significant role in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). While it does not exhibit notable pharmacological properties on its own, it is essential for creating bioactive peptides that may have therapeutic applications.

The synthesis of this compound involves several steps, often utilizing various coupling reagents and protective strategies to ensure high purity and yield. The Fmoc group provides stability under acidic conditions and can be removed under basic conditions, making it an ideal choice for sequential peptide synthesis.

Key Steps in Synthesis:

- Protection of the Amino Group : The Fmoc group protects the amino group during synthesis.

- Methylation : The hydroxyl group is methylated to enhance stability and solubility.

- Coupling Reactions : Utilization of reagents like HATU or DCC to facilitate the formation of peptide bonds.

Biological Activity

The primary biological activity of this compound arises from its incorporation into peptides. These peptides can exhibit various biological activities depending on their sequence and structure.

Role in Peptide Synthesis

- Building Block : this compound serves as a versatile building block in synthesizing complex peptides.

- Influence on Peptide Properties : The incorporation of this compound can affect the stability, solubility, and biological activity of the resulting peptides, which is crucial for drug development.

Applications

This compound has several applications across different fields:

| Field | Application |

|---|---|

| Biological Research | Used to synthesize peptides for studying enzyme interactions and receptor binding. |

| Medicine | Development of peptide-based therapeutics targeting specific proteins or pathways in diseases. |

| Industry | Large-scale synthesis of peptides for pharmaceuticals, cosmetics, and food additives. |

1. Peptide Therapeutics Development

Research has demonstrated that peptides synthesized using this compound can exhibit enhanced biological activities compared to their unmodified counterparts. For instance, specific bioactive peptides designed for antimicrobial activity have shown promising results in preclinical studies.

2. Structural Studies

X-ray crystallographic studies have provided insights into the structural characteristics of peptides containing this compound. These studies help elucidate how the incorporation of this compound affects peptide conformation and stability, which are critical factors for their biological function.

Research Findings

Recent studies have highlighted the importance of this compound in developing novel therapeutic agents:

- Stability Enhancement : Peptides incorporating this compound demonstrated improved resistance to enzymatic degradation.

- Bioactivity Modulation : The presence of this compound influenced receptor binding affinities and biological responses in cellular assays.

Propriétés

Numéro CAS |

1279032-75-5 |

|---|---|

Formule moléculaire |

C20H21NO5 |

Poids moléculaire |

355.4 g/mol |

Nom IUPAC |

(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybutanoic acid |

InChI |

InChI=1S/C20H21NO5/c1-12(25-2)18(19(22)23)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t12-,18-/m1/s1 |

Clé InChI |

BOGQZFFOTLSMMA-KZULUSFZSA-N |

SMILES isomérique |

C[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC |

SMILES canonique |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.